N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H11ClF3N2O It is known for its unique structure, which includes an azetidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The azetidine ring is then coupled with the trifluoromethyl-substituted phenyl ring through a carboxamide linkage.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or azetidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
- 3-(2-(trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(3-(trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-(trifluoromethyl)phenyl)azetidine hydrochloride
These compounds share structural similarities but differ in the position of the trifluoromethyl group on the phenyl ring. The unique positioning of the trifluoromethyl group in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H12ClF3N2O |
---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H |
InChI Key |
CTZKOQDBPHRHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.